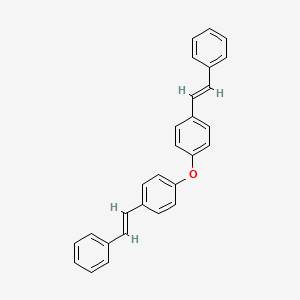

4,4'-Distyryldiphenyl ether

Descripción

A distyryl derivative would imply two styryl groups attached to a diphenyl ether backbone. Such a structure could exhibit unique optoelectronic properties due to conjugated double bonds. However, the evidence focuses on other 4,4'-substituted diphenyl ether derivatives, which will form the basis of this comparative analysis.

Propiedades

Fórmula molecular |

C28H22O |

|---|---|

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

1-[(E)-2-phenylethenyl]-4-[4-[(E)-2-phenylethenyl]phenoxy]benzene |

InChI |

InChI=1S/C28H22O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22H/b13-11+,14-12+ |

Clave InChI |

LZJZCZPVUPKZQM-PHEQNACWSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=CC4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4,4’-Distyryldiphenyl éter típicamente implica la reacción de éter difenílico con estireno en condiciones específicas. Un método común incluye el uso de una reacción de Heck catalizada por paladio, donde el éter difenílico reacciona con estireno en presencia de un catalizador de paladio y una base como la trietilamina. La reacción generalmente se lleva a cabo a temperaturas elevadas (alrededor de 100-150 ° C) para facilitar la formación del producto deseado.

Métodos de producción industrial: En un entorno industrial, la producción de 4,4’-Distyryldiphenyl éter puede involucrar reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis, haciéndolo adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Alkoxymercuration

This method involves Markovnikov addition of alcohols to alkenes using mercury trifluoroacetate, followed by reductive demercuration. While not directly applied to 4,4'-distyryldiphenyl ether, it highlights the importance of steric and electronic factors in ether synthesis .

Horner–Emmons Coupling

Used to form vinyl groups (e.g., styryl), this method is critical for introducing styryl substituents into diphenyl ethers. Example from poly(1,4-phenylene vinylene) derivatives:

-

Reagents : Triethylamine, THF, methanesulfonyl chloride.

Incorporation of Styryl Groups

The distyryl substituents in this compound likely arise from coupling reactions. Key considerations:

Palladium-Catalyzed Coupling

Reactions such as Suzuki coupling are commonly used to attach aryl groups. For example, the synthesis of 1,1'-bis(3-vinylphenyl)ferrocene involved palladium catalysts and ethanol as solvent .

Steric and Electronic Effects

-

Steric Hindrance : Ortho-substituted diphenyl ethers face challenges due to steric compression, as seen in highly hindered diphenyl ethers .

-

Electronic Effects : Electron-donating groups (e.g., -OCH₃) stabilize carbocation intermediates, improving yields in ether synthesis .

Cleavage Reactions

Diphenyl ethers are prone to cleavage under basic conditions (e.g., pyridine or sodium methoxide), especially with electron-withdrawing groups. For example, 2,2',4,6,6'-pentanitro-4'-methyldiphenyl ether undergoes scission to form dinitrophenol derivatives .

Thermal Stability

Reactions involving diphenyl ethers often require controlled temperatures to avoid elimination (E2) or decomposition. For example, acid-catalyzed dehydration of alcohols to form ethers requires heating at 110–130°C .

Spectroscopic Analysis

-

1H NMR : Used to confirm the absence of starting materials and identify products (e.g., δ 7.12–7.25 ppm for aromatic protons in poly(1,4-phenylene vinylene) derivatives) .

-

GCMS : Quantifies conversion rates (e.g., 76% conversion to 4,4-difluorobenzhydryl-2-propyl ether) .

Elemental Analysis

Comparative Analysis of Synthetic Strategies

Research Findings and Challenges

-

Yield Variability : Electron-withdrawing groups (e.g., -NO₂) reduce yields due to destabilization of intermediates .

-

Steric Effects : Ortho-substituted ethers face synthesis challenges but exhibit high thermal stability .

-

Functionalization : Introducing styryl groups enhances conjugation, relevant for optoelectronic applications .

Aplicaciones Científicas De Investigación

4,4’-Distyryldiphenyl éter tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas. También se emplea en el estudio de mecanismos de reacción y catálisis.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.

Industria: Utilizado en la producción de polímeros, colorantes y otros materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 4,4’-Distyryldiphenyl éter implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas específicos y modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a posibles efectos anticancerígenos. Además, sus propiedades estructurales le permiten interactuar con las membranas celulares, afectando su integridad y función.

Compuestos similares:

Éter difenílico: Un análogo más simple sin los grupos estirilo, utilizado en la producción de retardantes de llama y como fluido de transferencia de calor.

4,4’-Dihidroxi-difenil éter: Contiene grupos hidroxilo en lugar de grupos estirilo, utilizados en la síntesis de polímeros y como intermedio en la síntesis orgánica.

4,4’-Dinitro-difenil éter: Contiene grupos nitro, utilizado como intermedio en la producción de colorantes y otros productos químicos.

Singularidad: 4,4’-Distyryldiphenyl éter es único debido a la presencia de grupos estirilo, que imparten propiedades químicas y físicas distintas. Estos grupos mejoran la reactividad del compuesto y lo hacen adecuado para aplicaciones específicas en investigación e industria. Su capacidad de sufrir varias transformaciones químicas y sus posibles actividades biológicas lo distinguen aún más de otros compuestos similares.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following 4,4'-diphenyl ether derivatives are analyzed based on synthesis, physical properties, and applications:

4,4'-Dihydroxydiphenyl Ether (Bisphenol F)

- Molecular Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.21 g/mol

- Melting Point : 168°C

- Key Applications :

- Synthesis : Derived from hydrolysis of 4,4'-diacetyldiphenyl ether using NaOH .

4,4'-Dichlorodiphenyl Ether

- Molecular Formula : C₁₂H₈Cl₂O

- Molecular Weight : 239.10 g/mol (calculated)

- Synthesis: Ullmann coupling of 4-chloro-1-iodobenzene and p-chlorophenol (66.57% yield) .

- Applications : Reference material in analytical chemistry (e.g., HPLC) .

4,4'-Diaminodiphenyl Ether

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : 200.24 g/mol

- Key Applications: Monomer for polyimides with high dielectric strength and thermal resistance . Used in aerospace and electronics industries .

4,4'-Diacetyldiphenyl Ether

- Molecular Formula : C₁₆H₁₄O₃

- Molecular Weight : 254.28 g/mol

- Melting Point : 99–101°C

- Synthesis : Friedel-Crafts acetylation of diphenyl ether (84% yield) .

- Role : Intermediate for synthesizing dihydroxy and diacetoxy derivatives .

4,4'-Dinitrodiphenyl Ether

- Molecular Formula : C₁₂H₈N₂O₅

- Molecular Weight : 260.20 g/mol

- Melting Point : 140–145°C

- Applications : Pharmaceutical intermediate and precursor for high-performance polymers .

4,4'-Dicarboxydiphenyl Ether

- Molecular Formula : C₁₄H₁₀O₅

- Molecular Weight : 258.23 g/mol

- Applications : Building block for polyesters and polyamides .

Comparative Analysis

Physical Properties

| Compound | Melting Point (°C) | Molecular Weight | Solubility |

|---|---|---|---|

| 4,4'-Dihydroxy | 168 | 202.21 | Soluble in polar solvents |

| 4,4'-Dichloro | Not reported | 239.10 | Low water solubility |

| 4,4'-Diamino | Not reported | 200.24 | Soluble in DMSO, NMP |

| 4,4'-Diacetyl | 99–101 | 254.28 | Soluble in chloroform |

| 4,4'-Dinitro | 140–145 | 260.20 | Soluble in organic solvents |

| 4,4'-Dicarboxy | Not reported | 258.23 | Soluble in DMSO |

Functional Group Impact

- Hydroxyl Groups (Bisphenol F): Enhance reactivity in polymerization (e.g., epoxy resins) but require careful handling due to toxicity .

- Amino Groups: Enable crosslinking in polyimides, critical for thermal stability (>300°C) .

- Nitro Groups : Increase density and rigidity, suitable for explosives and high-strength polymers .

- Chloro Groups : Improve chemical resistance but limit biodegradability .

Research Findings

- Adsorption Studies: 4,4'-Diaminodiphenyl ether-based polymers follow Langmuir adsorption isotherms, indicating monolayer adsorption .

- Thermal Stability: Polyimides derived from 4,4'-diaminodiphenyl ether exhibit dielectric constants <3.0, making them ideal for microelectronics .

- Safety: 4,4'-Diaminodiphenyl ether is classified as a carcinogen, necessitating strict exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.